molecular formula C14H14ClN3O5S2 B7692719 2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide

2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B7692719
M. Wt: 403.9 g/mol
InChI Key: RJUBNCJSWRNABO-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both sulfonamide and acetamide functional groups. It is known for its potential use in medicinal chemistry due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide typically involves the acylation of 4-aminosulfanilamide with 2-chloro-N-(4-sulfamoylphenyl)acetamide . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus acting as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • N-(4-sulfamoylphenyl)acetamide
  • 4-chlorophenylsulfonamide

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUBNCJSWRNABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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